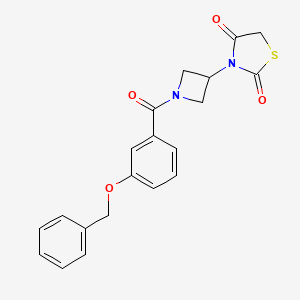

1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

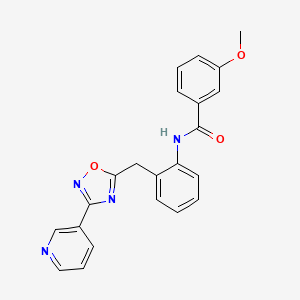

1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase BRAF. BRAF is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is involved in cell growth and proliferation. Mutations in BRAF have been implicated in a variety of cancers, including melanoma, colorectal cancer, and thyroid cancer. PF-06463922 has shown promise as a potential treatment for these cancers, and research is ongoing to further understand its mechanism of action and potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A novel series of methanesulfonamide pyrimidine-substituted compounds, including 1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide, were synthesized and evaluated for their ability to inhibit the enzyme HMG-CoA reductase in vitro. These compounds represent a new class of HMG-CoA reductase inhibitors, with one compound being identified as a potential candidate for further evaluation due to its potent inhibitory activity, surpassing that of known drugs like lovastatin and pravastatin (Watanabe et al., 1997).

Synthetic Utility in Organic Chemistry

The chemical also plays a crucial role in synthetic organic chemistry, serving as a versatile synthon in the preparation of various fluoromethylated organic molecules. A new synthetic protocol was developed for the efficient synthesis of α-fluoro(disulfonyl)methane and its analogues, highlighting the synthetic utility of α-fluoro(bisphenylsulfonyl)methane (FBSM) as a key building block in organic synthesis (Prakash et al., 2010).

Fluorination Techniques

In the realm of fluorination techniques, the compound has been implicated in the development of new methods for the selective monofluorination of 1,3-dicarbonyls. This includes the enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, facilitated by organocatalysis. The process yields fluorinated derivatives with excellent enantioselectivities, showcasing the potential of such compounds in the synthesis of fluorinated organic compounds with high stereochemical control (Kamlar et al., 2010).

Supramolecular Assembly and Structural Studies

The compound also contributes to the field of supramolecular chemistry, where derivatives have been synthesized and analyzed for their crystal structures and supramolecular assembly. The study of nimesulidetriazole derivatives, closely related to 1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide, reveals the impact of substitution on supramolecular architecture, providing insights into the design and function of molecular assemblies (Dey et al., 2015).

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O3S/c1-19-12-14-6-11(7-15-12)16-20(17,18)8-9-3-2-4-10(13)5-9/h2-7,16H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGYGVKCYBJMEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((3,4-Dimethoxyphenethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2777595.png)

![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2777596.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2777600.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B2777602.png)

![2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2777605.png)

![N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine](/img/structure/B2777606.png)

![2-[1-(1-Methylpyrazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2777608.png)